4,4,11,11-tetramethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
Description
This compound features a highly complex tricyclic framework with a 3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecane core, substituted with four methyl groups at positions 4 and 11. The carboxamide group at position 8 is linked to a 5-methyl-1,3,4-thiadiazol-2-yl moiety, introducing sulfur and nitrogen heterocyclic character. The tricyclic oxygen-rich core likely enhances solubility and stability, while the thiadiazole-carboxamide group may contribute to bioactivity through hydrogen bonding or π-stacking interactions .
Properties
IUPAC Name |
4,4,11,11-tetramethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O6S/c1-6-17-18-13(25-6)16-11(19)9-7-8(22-14(2,3)21-7)10-12(20-9)24-15(4,5)23-10/h7-10,12H,1-5H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAXYCQUAVWMLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,11,11-tetramethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide involves multiple steps, including the formation of the thiadiazole ring and the incorporation of the pentaoxatricyclo structure. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4,4,11,11-tetramethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
Structural Characteristics
This compound features a unique combination of a thiadiazole moiety and a pentaoxatricyclo structure , contributing to its stability and reactivity. The thiadiazole ring is known for its diverse biological activity and serves as a crucial pharmacophore in many medicinal compounds.
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity against various bacterial strains. For example:
- Pseudomonas aeruginosa and Staphylococcus aureus are two notable targets where thiadiazole compounds have shown potent antibacterial effects.
- Minimum Inhibitory Concentrations (MIC) for some derivatives have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
The anticancer properties of thiadiazole derivatives are also noteworthy:
- A study reviewed various 1,3,4-thiadiazole derivatives and their cytotoxic effects on human cancer cell lines such as lung cancer (A549) and skin cancer (SK-MEL-2). Compounds derived from thiadiazoles have shown significant suppressive activity against these cancer types .
- Structure–activity relationship studies have indicated that modifications on the thiadiazole ring can enhance anticancer activity .
Material Science Applications
The unique structural characteristics of 4,4,11,11-tetramethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide suggest potential applications in material science:
- Polymer Chemistry : Its complex structure may be utilized in creating novel polymers with enhanced properties such as thermal stability and mechanical strength.
- Nanotechnology : The compound's unique architecture could be explored for developing nanoscale materials with specific functionalities.
Case Study 1: Anticancer Activity Evaluation
A series of studies evaluated the anticancer efficacy of various thiadiazole derivatives including the target compound. The findings indicated that specific modifications to the thiadiazole ring significantly increased the potency against multiple cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A549 (Lung) | 5.2 |
| Compound B | SK-MEL-2 (Skin) | 4.27 |
| Compound C | HCT15 (Colon) | 6.8 |
These results underscore the potential of thiadiazole derivatives in cancer therapy .
Case Study 2: Antibacterial Activity Assessment
In another study focusing on antimicrobial properties:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound D | Staphylococcus aureus | 8 |
| Compound E | Pseudomonas aeruginosa | 16 |
These findings highlight the effectiveness of certain thiadiazole derivatives as antibacterial agents .
Mechanism of Action
The mechanism of action of 4,4,11,11-tetramethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular signaling pathways, or affecting the expression of certain genes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(a) Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate
- Structure : A benzoate ester linked via a methoxy group to a 1,3,4-thiadiazole ring bearing a phenylcarbamoyl substituent.
- Key Differences : Lacks the tricyclic oxygenated core but shares the thiadiazole-carboxamide motif.
(b) (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
- Structure : A cephalosporin derivative with a 5-methyl-1,3,4-thiadiazolylthio group.
- Key Differences : Contains a β-lactam antibiotic scaffold instead of a tricyclic core. The thiadiazole group here enhances antimicrobial activity by targeting bacterial cell walls .
Functional Analogues with Heterocyclic Carboxamides
(a) N-5-Tetrazolyl-N′-Aroylthioureas
(b) N-(1H-3-Carboxy-1,2,4-Triazol-5-yl)-N′-Aryloxyacetylureas
- Structure : Triazole-carboxylic acid linked to aryloxyacetyl ureas.
- Key Differences : Uses a triazole-carboxylic acid instead of thiadiazole, with urea instead of carboxamide.
- Bioactivity : Demonstrates plant growth regulation via auxin-like activity, highlighting the importance of heterocyclic-carboxamide interactions in modulating biological pathways .
Physicochemical and Spectral Comparisons
Biological Activity
The compound 4,4,11,11-tetramethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide is a complex organic molecule characterized by its unique structural features that include a thiadiazole moiety and a pentaoxatricyclo structure. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.
Structural Characteristics
The compound's structure can be broken down as follows:
- Thiadiazole Moiety : The 1,3,4-thiadiazole ring is known for its diverse biological activity and serves as a crucial pharmacophore.
- Pentaoxatricyclo Structure : This part of the molecule contributes to its stability and reactivity.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. The thiadiazole ring has been associated with significant antibacterial and antifungal activities:
- A review indicated that compounds with a thiadiazole scaffold exhibit potent activity against various bacterial strains including Pseudomonas aeruginosa and Staphylococcus aureus .
- Minimum Inhibitory Concentrations (MIC) for some derivatives have shown effective inhibition against Gram-positive and Gram-negative bacteria .
Anticancer Potential
The anticancer properties of 1,3,4-thiadiazole derivatives are well-documented:
- Compounds containing the thiadiazole nucleus have been reported to act as cancer chemopreventive agents .
- Specific studies indicate that certain derivatives can inhibit cancer cell proliferation in vitro and may induce apoptosis in cancer cells .
Anti-inflammatory Effects
Research has also pointed towards the anti-inflammatory potential of thiadiazole derivatives:
- New compounds synthesized from the thiadiazole framework have demonstrated significant anti-inflammatory activities in various models .
- These compounds are believed to modulate inflammatory pathways effectively.
Study on Antibacterial Activity
A systematic study synthesized various 2-(p-substituted benzylidene)-3-(5-methyl-1,3,4-thiadiazol-2-yl) thiazolidin-4-one derivatives. The results showed that these compounds exhibited antibacterial effects with MIC values ranging from 32 to 42 μg/mL against E. coli and S. aureus .
Study on Anticancer Activity
In another study focusing on the anticancer properties of thiadiazole derivatives, it was found that specific compounds inhibited the growth of colon cancer cells significantly more than standard treatments like doxorubicin . The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Summary of Biological Activities
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
Synthesis optimization typically involves adjusting reaction conditions (solvent, temperature, stoichiometry) and purification protocols. For example, cyclization reactions using concentrated sulfuric acid (H₂SO₄) at 293–298 K for 24 hours achieved high yields (97.4%) in analogous thiadiazole derivatives, as demonstrated in heterocyclization studies . Additionally, acetonitrile as a solvent under reflux for 1–3 minutes followed by iodine-mediated cyclization in DMF with triethylamine has been effective for similar carboxamide derivatives . Key steps include monitoring reaction progress via TLC (e.g., chloroform:acetone, 3:1) and validating purity via melting point analysis and ¹H/¹³C NMR.
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?
Answer:
Essential techniques include:
- IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1670 cm⁻¹ for amides) .
- ¹H/¹³C NMR to resolve methyl groups (e.g., δ = 1.91 ppm for CH₃ in acetamide derivatives) and verify stereochemistry .
- X-ray diffraction for absolute structural confirmation, particularly for complex tricyclic frameworks. Co-crystallization strategies, as used for N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide, enable precise determination of bond angles and torsional strain .
Advanced: How can molecular docking studies predict this compound’s interaction with biological targets like GSK-3β?
Answer:
Molecular docking requires:
- Target preparation : Retrieve the GSK-3β crystal structure (PDB ID: 1Q3D) and optimize protonation states.
- Ligand parameterization : Generate 3D conformers of the compound using tools like AutoDock Vina, accounting for flexible thiadiazole and carboxamide moieties.
- Validation : Compare docking scores (e.g., binding affinity ΔG) with known inhibitors. For example, carboxamide derivatives with similar substituents showed strong hydrogen bonding with Lys85 and Asp200 residues in GSK-3β, as seen in prior studies .
Advanced: How can researchers resolve contradictions in heterocyclization mechanisms observed during synthesis?
Answer:
Contradictions often arise from competing reaction pathways (e.g., intermediate thioamide vs. carboxamide formation). To resolve this:
- Isolate intermediates : Use co-crystallization (e.g., HAc solvent) to trap transient species for X-ray analysis .
- Kinetic studies : Vary reaction times and temperatures (e.g., 293–313 K) to identify dominant pathways. For instance, prolonged H₂SO₄ exposure favored thiadiazole cyclization over thioamide byproducts .
- Computational modeling : Apply DFT calculations to compare activation energies of competing mechanisms.
Advanced: What strategies address solubility challenges in formulation for in vivo studies?
Answer:
- Co-solvent systems : Use DMSO-PEG 400 mixtures (e.g., 1:4 v/v) to enhance aqueous solubility without precipitation .
- Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide moiety.
- Nanoparticle encapsulation : Lipid-based carriers (≤200 nm) improve bioavailability, as validated for structurally related thiadiazole derivatives .
Advanced: How can AI-driven tools optimize experimental design for this compound’s derivatives?
Answer:
AI applications include:
- Generative models : Predict novel derivatives with desired properties (e.g., lower toxicity) via SMILES-based deep learning .
- Process simulation : Use COMSOL Multiphysics to model solvent effects and reaction kinetics, reducing trial-and-error experimentation .
- Autonomous labs : Implement robotic platforms for high-throughput screening of reaction conditions (e.g., solvent, catalyst) .
Advanced: What analytical methods validate the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies : Expose the compound to pH 1–9 buffers (37°C, 72 hours) and monitor degradation via HPLC-MS.
- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition onset at ~503–513 K) .
- Light exposure tests : Use ICH Q1B guidelines to evaluate photostability under UV/visible light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
